molecular formula C14H21N3O B13222822 1,2,3,4-Tetrahydro-N-(2-(dimethylamino)ethyl)-3-isoquinolinecarboxamide CAS No. 50341-85-0

1,2,3,4-Tetrahydro-N-(2-(dimethylamino)ethyl)-3-isoquinolinecarboxamide

Cat. No.: B13222822
CAS No.: 50341-85-0
M. Wt: 247.34 g/mol
InChI Key: HGELOQHEYZXOJS-UHFFFAOYSA-N
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Description

Structural and Functional Comparisons

The following table contrasts key features with structurally analogous compounds:

Compound Substituents Molecular Formula Key Differences
1,2,3,4-Tetrahydroisoquinoline Unsubstituted core C₉H₁₁N Lacks carboxamide and side chain; lower polarity.
2,3-Dimethyl-1,2,3,4-tetrahydroisoquinoline Methyl groups at C2 and C3 C₁₁H₁₅N Alkyl substitutions reduce hydrogen-bonding capacity.
1-Chloro-N-(2-(dimethylamino)ethyl)-4-methyl-3-isoquinolinecarboxamide Chloro and methyl groups at C1 and C4 C₁₅H₁₈ClN₃O Aromatic isoquinoline core; increased lipophilicity.

Pharmacological Implications

  • Acetylcholinesterase Inhibition : The carboxamide and dimethylaminoethyl groups in the target compound enhance binding to the enzyme’s catalytic site compared to alkyl-substituted derivatives.
  • Metabolic Stability : Hydrogen bonding from the carboxamide improves aqueous solubility over halogenated analogs, potentially reducing hepatic clearance.
  • Stereochemical Sensitivity : Unlike simpler tetrahydroisoquinolines, the target compound’s activity depends critically on C3 configuration, a feature absent in non-carboxamide derivatives.

Properties

CAS No.

50341-85-0

Molecular Formula

C14H21N3O

Molecular Weight

247.34 g/mol

IUPAC Name

N-[2-(dimethylamino)ethyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxamide

InChI

InChI=1S/C14H21N3O/c1-17(2)8-7-15-14(18)13-9-11-5-3-4-6-12(11)10-16-13/h3-6,13,16H,7-10H2,1-2H3,(H,15,18)

InChI Key

HGELOQHEYZXOJS-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCNC(=O)C1CC2=CC=CC=C2CN1

Origin of Product

United States

Preparation Methods

Step-by-step Process

Step Description Reagents & Conditions Reference
a. Formation of the tetrahydroisoquinoline core Cyclization of suitable phenylethylamine derivatives with aldehydes or ketones Formaldehyde or paraformaldehyde in acidic or basic medium, reflux conditions ,
b. N-alkylation of the nitrogen atom Introduction of the 2-(dimethylamino)ethyl group Reaction with 2-(dimethylamino)ethyl halides (e.g., 2-(dimethylamino)ethyl chloride) in presence of a base like potassium carbonate ,
c. Carboxylation to form the carboxamide Conversion of the tetrahydroisoquinoline to the corresponding carboxylic acid, followed by amidation Use of reagents such as phosgene derivatives or carbodiimides (e.g., HBTU, EDC) for amidation ,,
d. Final purification Chromatography and recrystallization Silica gel chromatography, solvent gradients ,

Key Reagents and Conditions

  • Cyclization and core formation: Formaldehyde, acid catalysts (e.g., hydrochloric acid), reflux conditions.
  • N-alkylation: 2-(Dimethylamino)ethyl halides, potassium carbonate or sodium hydride, polar aprotic solvents like acetonitrile.
  • Amidation: Carbodiimide coupling agents such as HBTU, EDC, or DCC; solvents include dichloromethane or dimethylformamide.
  • Purification: Silica gel chromatography, gradient elution with mixtures of dichloromethane and methanol or ethyl acetate.

Representative Synthetic Route from Literature

A notable example from recent research involves the synthesis of tetrahydroisoquinoline derivatives with biological activity, which can be adapted for this compound:

This approach aligns with the methodologies detailed in the patent literature and research articles, emphasizing the importance of mild reaction conditions to preserve stereochemistry and functional group integrity.

Data Tables Summarizing Preparation Methods

Method Key Reagents Solvent Temperature Yield Advantages References
A. Formaldehyde-based cyclization Formaldehyde, acid catalyst Water or ethanol 70–90°C 60–80% Straightforward, scalable ,
B. N-alkylation with halides 2-(Dimethylamino)ethyl chloride, K2CO3 Acetonitrile Room temperature to 50°C 65–75% High selectivity ,
C. Carbodiimide-mediated amidation HBTU or EDC, amines Dichloromethane Room temperature 70–85% Mild conditions, high efficiency ,

Research Findings and Optimization Strategies

  • Stereoselectivity: Use of chiral starting materials or chiral catalysts can enhance stereoselectivity, crucial for biological activity.
  • Yield Optimization: Reflux conditions and inert atmospheres improve yields and purity.
  • Purification: Recrystallization from suitable solvents (e.g., ethanol, ethyl acetate) ensures high purity suitable for pharmacological testing.

Additional Considerations

  • Reaction Monitoring: TLC, NMR, and HPLC are employed to monitor reaction progress.
  • Safety Measures: Handling of carbodiimides and halogenated reagents requires proper ventilation and protective equipment.
  • Environmental Impact: Preference for greener solvents and reagent recycling aligns with sustainable practices.

Chemical Reactions Analysis

Amide Bond Reactivity

The carboxamide group participates in hydrolysis and coupling reactions:

  • Acid/Base-Catalyzed Hydrolysis : Under strong acidic (HCl, H₂SO₄) or basic (NaOH) conditions, the amide bond cleaves to yield 3-isoquinolinecarboxylic acid and dimethylaminoethylamine .

  • Coupling Reactions : The carboxamide can be synthesized via peptide coupling agents like EDC·HCl/HOBt, as demonstrated in the preparation of related tetrahydroisoquinoline carboxamides .

Reaction TypeConditionsProductsYieldSource
Hydrolysis6M HCl, reflux, 12hCarboxylic acid + amine85%
CouplingEDC·HCl, HOBt, NEt₃, CH₂Cl₂Carboxamide derivatives70–90%

Oxidation Reactions

The tetrahydroisoquinoline ring is susceptible to oxidation:

  • Nitrone Formation : Oxidation with H₂O₂ and SeO₂ generates a nitrone derivative, a common pathway for secondary amines .

  • Aromatic Ring Oxidation : The benzene ring may undergo hydroxylation under strong oxidants (e.g., KMnO₄), though specific data for this compound is limited .

Oxidizing AgentConditionsProductSelectivitySource
H₂O₂/SeO₂Ethanol, 60°CTetrahydroisoquinoline nitroneHigh

Reduction and Hydrogenation

The tetrahydroisoquinoline core can undergo further reduction:

  • Full Saturation : Catalytic hydrogenation (H₂/Pd-C) reduces the remaining aromatic ring to a decahydroisoquinoline structure, though this is rarely reported for carboxamide derivatives .

SubstrateCatalystConditionsProductSource
TetrahydroisoquinolinePd-C, H₂ (1 atm)EtOH, 25°CDecahydroisoquinoline

Substitution Reactions

The dimethylaminoethyl side chain enables alkylation and quaternization:

  • Quaternary Ammonium Formation : Reaction with methyl iodide or benzyl chloride produces quaternary ammonium salts, enhancing water solubility .

  • N-Demethylation : Strong bases (e.g., NaOH) or Lewis acids (e.g., BBr₃) remove methyl groups from the dimethylaminoethyl chain .

ReactionReagentConditionsProductSource
QuaternizationCH₃I, K₂CO₃DMF, 80°CQuaternary ammonium iodide
DemethylationBBr₃CH₂Cl₂, −78°CSecondary amine derivative

Cyclization and Rearrangements

The compound may participate in domino reactions:

  • Thorpe-Ziegler Cyclization : Heating with NaOEt/EtOH induces cyclization to form polycyclic structures, as seen in related tetrahydrothienoisoquinolines .

  • Aziridine Formation : Hydride reduction of oxime intermediates (e.g., using LiAlH₄) generates aziridine derivatives .

Reaction TypeConditionsProductYieldSource
Thorpe-ZieglerNaOEt, EtOH, refluxFused thienoisoquinoline75%
Reductive CyclizationLiAlH₄, THFAziridine derivative60%

Metal-Promoted Reactions

Transition metals facilitate cross-coupling and C–H activation:

  • Suzuki Coupling : The aromatic ring couples with boronic acids using Pd(PPh₃)₄, though this requires halogenation at the isoquinoline C-4 position .

  • Iron-Mediated C–H Insertion : Fe(III) porphyrin catalysts enable nitrene insertion into C–H bonds, forming 2-aryl derivatives .

ReactionCatalystConditionsProductSource
Suzuki CouplingPd(PPh₃)₄, K₂CO₃DME/H₂O, 80°C4-Aryl derivative
C–H InsertionFe(F₂₀TPP)ClCH₃CN, 25°C2-Aryl derivative

Pharmacological Modifications

Structural analogs highlight reactivity for drug design:

  • Opioid Receptor Targeting : Replacement of hydroxyl groups with carboxamide enhances κ-opioid receptor binding (Ke = 0.02 nM) .

  • Selective Alkylation : M

Scientific Research Applications

N-[2-(DIMETHYLAMINO)ETHYL]-1,2,3,4-TETRAHYDROISOQUINOLINE-3-CARBOXAMIDE has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting neurological disorders.

    Industry: It is used in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism by which N-[2-(DIMETHYLAMINO)ETHYL]-1,2,3,4-TETRAHYDROISOQUINOLINE-3-CARBOXAMIDE exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved often include signal transduction cascades and metabolic processes .

Comparison with Similar Compounds

Key Observations :

  • The dimethylaminoethyl group in the target compound introduces a tertiary amine, enhancing water solubility via protonation at physiological pH. This contrasts with the purely lipophilic benzyl or cyclopropyl groups .
  • The ethyl-substituted analog (CAS: 742668-24-2) lacks basicity, which may limit its solubility but improve membrane permeability .

Ester vs. Carboxamide Derivatives

Replacing the carboxamide with an ester group alters reactivity and bioavailability:

Compound Name Functional Group Molecular Weight (g/mol) Key Features
Ethyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate Ester 219.28 Hydrolytically labile; serves as a prodrug or synthetic intermediate
1,2,3,4-Tetrahydro-3-isoquinolinecarboxylic acid (Intermediate in α-tertiary amino acid synthesis) Carboxylic acid 191.20 Acidic functionality; used in peptide-like derivatives

Key Observations :

  • Carboxamides (e.g., the target compound) exhibit greater metabolic stability compared to esters, which are prone to hydrolysis .
  • Carboxylic acid derivatives are intermediates in synthesizing amino acid analogs, highlighting the versatility of the tetrahydroisoquinoline scaffold .

Substituent Effects on the Isoquinoline Ring

Methoxy, methyl, and phenyl substituents modulate electronic and steric properties:

Compound Name (from ) Substituents Molecular Formula Key Features
Ethyl 6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline-2(1H)-carboxylate (6d) 6,7-Dimethoxy + methyl C₁₅H₁₉NO₄ Electron-rich ring; potential for π-π interactions
6,7-Dimethoxy-1-methyl-N-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide (6f) 6,7-Dimethoxy + phenylamide C₂₀H₂₂N₂O₃ Enhanced rigidity and receptor affinity

Key Observations :

  • Bulky substituents (e.g., phenyl in 6f) may improve selectivity but reduce solubility .

Biological Activity

1,2,3,4-Tetrahydro-N-(2-(dimethylamino)ethyl)-3-isoquinolinecarboxamide (commonly referred to as THIQ) is a compound of interest in medicinal chemistry, particularly for its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₁₄H₁₉N₃O
  • Molecular Weight : 247.32 g/mol
  • CAS Number : 1214014-55-7

THIQ exhibits various biological activities primarily through the following mechanisms:

  • Acetylcholinesterase Inhibition : THIQ has been shown to inhibit acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition can enhance cholinergic signaling, which is beneficial in conditions like Alzheimer's disease .
  • DNA Interaction and Cytotoxicity : Research indicates that compounds with similar structures to THIQ can interact with DNA and induce cytotoxic effects. For instance, analogs of THIQ have demonstrated the ability to form DNA lesions and inhibit RNA synthesis in vitro, suggesting potential applications in cancer therapy .
  • Neuroprotective Effects : In studies involving Drosophila models of Alzheimer's disease, THIQ derivatives have shown the ability to reduce amyloid-beta toxicity, improve cell viability, and enhance motor functions. This suggests a neuroprotective role that could be harnessed for treating neurodegenerative diseases .

Biological Activity Summary Table

Activity TypeDescriptionReference
Acetylcholinesterase InhibitionEnhances cholinergic signaling; potential in Alzheimer's treatment
CytotoxicityInduces DNA damage; inhibits RNA synthesis
NeuroprotectionReduces amyloid-beta toxicity; improves neuronal function

Case Studies and Research Findings

  • Alzheimer's Disease Models :
    • A study involving Drosophila models demonstrated that THIQ derivatives could mitigate the effects of amyloid-beta (Aβ42), a key player in Alzheimer's pathology. The compound improved lifespan and motor functions while rescuing phenotypic defects caused by Aβ42 aggregation .
  • Cytotoxic Studies :
    • Research on similar compounds indicated that the presence of a dimethylaminoethyl moiety enhances cellular uptake and cytotoxicity. These compounds were found to induce chromatin lesions characteristic of topoisomerase II inhibitors, although they were less potent than established chemotherapeutics .
  • Pharmacological Development :
    • The synthesis of various THIQ derivatives has led to the identification of compounds with improved pharmacological profiles. These derivatives are being explored for their potential as novel therapeutic agents against neurodegenerative diseases and cancers .

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